

An In-depth Technical Guide to IT-143A (CAS Number: 183485-32-7)

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Compound of Interest

Compound Name: **IT-143A**

Cat. No.: **B1243627**

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Abstract

IT-143A is a naturally occurring piericidin-group antibiotic isolated from *Streptomyces* sp.. With the CAS number 183485-32-7, this compound has demonstrated notable antibacterial, antifungal, and cytotoxic activities. This technical guide provides a comprehensive overview of **IT-143A**, including its physicochemical properties, mechanism of action, biological activities with corresponding quantitative data, and detailed experimental protocols. Special emphasis is placed on its role as an inhibitor of the mitochondrial electron transport chain and its potential implications in cancer research.

Physicochemical Properties

IT-143A is a complex organic molecule with the following properties:

Property	Value	Reference
CAS Number	183485-32-7	[1] [2]
Molecular Formula	C ₂₉ H ₄₃ NO ₄	[1]
Molecular Weight	469.7 g/mol	[1]
Appearance	Oil	[1]
Purity	≥95%	[1]
Solubility	Soluble in ethanol, methanol, DMSO, and dimethyl formamide.	[2]
Storage	Store at -20°C for long-term stability.	[2]

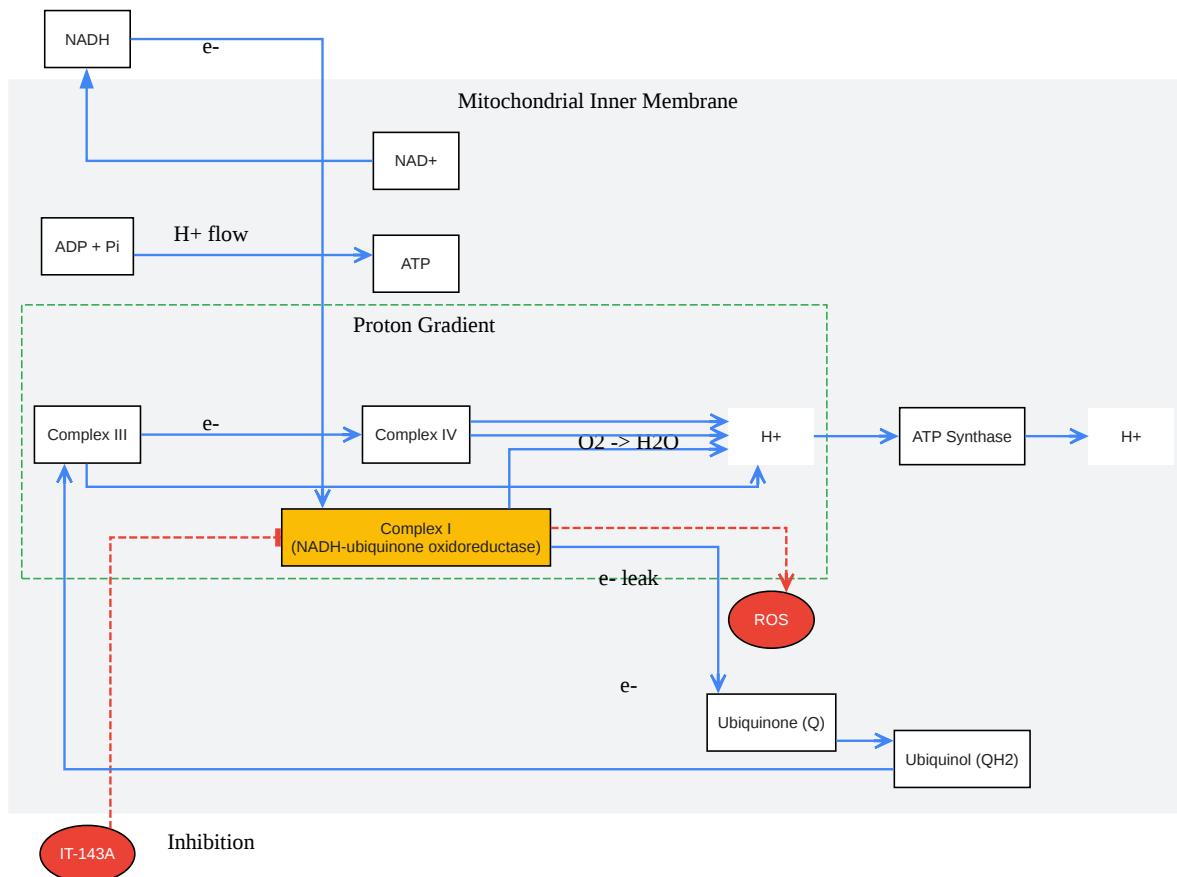
Mechanism of Action

The primary mechanism of action of **IT-143A**, as a member of the piericidin family of antibiotics, is the inhibition of the mitochondrial electron transport chain. Specifically, it targets NADH-ubiquinone oxidoreductase, also known as Complex I.

By binding to Complex I, **IT-143A** disrupts the transfer of electrons from NADH to ubiquinone, a critical step in aerobic respiration. This inhibition leads to a cascade of downstream effects:

- Decreased ATP Synthesis: The disruption of the electron transport chain significantly impairs the generation of the proton gradient across the inner mitochondrial membrane, which is necessary for ATP synthesis by ATP synthase.
- Increased Reactive Oxygen Species (ROS) Production: The blockage of electron flow at Complex I can lead to the leakage of electrons to molecular oxygen, resulting in the formation of superoxide radicals and other reactive oxygen species. This can induce oxidative stress and cellular damage.

The structural similarity of piericidins to coenzyme Q (ubiquinone) is thought to be the basis for their inhibitory activity at the ubiquinone binding site of Complex I.

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Caption: Mechanism of **IT-143A** Action.

Biological Activity

IT-143A exhibits a range of biological activities, including antibacterial, antifungal, and cytotoxic effects.

Antimicrobial Activity

IT-143A has been shown to be effective against various microorganisms. The minimum inhibitory concentrations (MICs) are summarized below.

Organism	MIC (µg/mL)	Reference
Micrococcus luteus	6.25	[1]
Aspergillus fumigatus	12.5 - 25	[1]
Trichophyton rubrum	12.5 - 25	[1]

Cytotoxic Activity

IT-143A has demonstrated potent cytotoxicity against the human epidermoid carcinoma (KB) cell line.

Cell Line	IC ₅₀ (ng/mL)	Reference
KB	0.36	[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the original research by Urakawa et al. (1996) and standard laboratory practices.

Antimicrobial Activity Assay (MIC Determination)

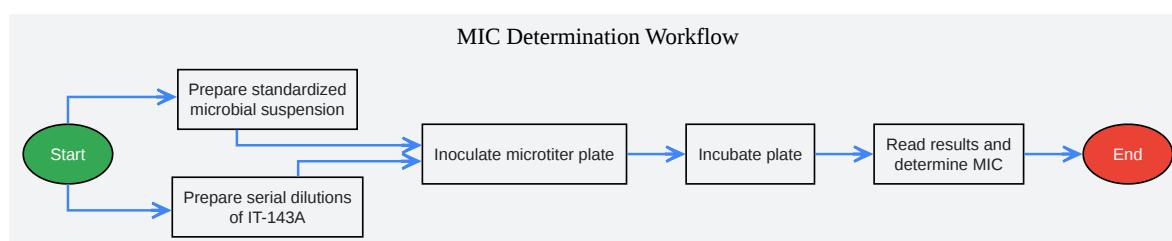
Objective: To determine the minimum inhibitory concentration (MIC) of **IT-143A** against various bacteria and fungi.

Methodology:

- Microorganism Preparation:

- Bacterial strains (e.g., *Micrococcus luteus*) are cultured in Mueller-Hinton broth.
- Fungal strains (e.g., *Aspergillus fumigatus*, *Trichophyton rubrum*) are cultured on Sabouraud dextrose agar, and spore suspensions are prepared.

- Assay Setup:
 - A serial two-fold dilution of **IT-143A** is prepared in the appropriate broth medium in a 96-well microtiter plate.
 - Each well is inoculated with a standardized suspension of the test microorganism.
- Incubation:
 - Bacterial plates are incubated at 37°C for 18-24 hours.
 - Fungal plates are incubated at 28-30°C for 48-72 hours, or until sufficient growth is observed in the control wells.
- MIC Determination:
 - The MIC is defined as the lowest concentration of **IT-143A** that completely inhibits visible growth of the microorganism.



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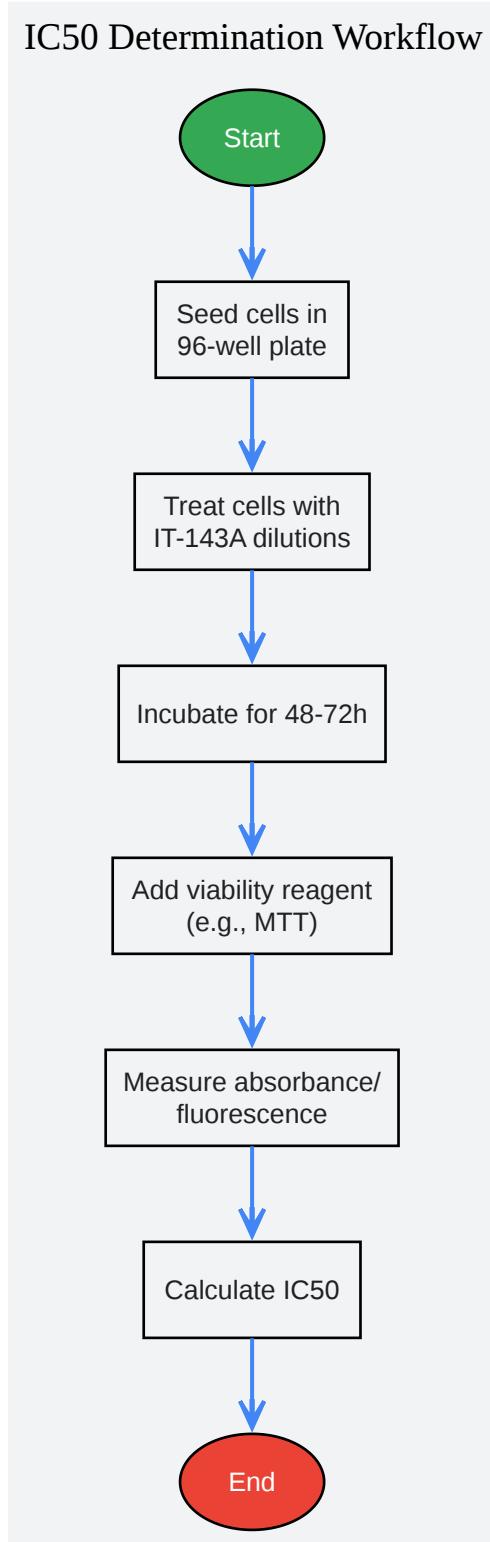
Caption: Workflow for MIC Determination.

Cytotoxicity Assay (IC₅₀ Determination)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of **IT-143A** against a cancer cell line.

Methodology:

- Cell Culture:
 - KB (human epidermoid carcinoma) cells are maintained in appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
- Assay Setup:
 - Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
 - The following day, the medium is replaced with fresh medium containing serial dilutions of **IT-143A**.
- Incubation:
 - The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
- Viability Assessment:
 - Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a resazurin-based assay. The absorbance or fluorescence is measured using a plate reader.
- IC₅₀ Calculation:
 - The percentage of cell viability is calculated relative to untreated control cells.
 - The IC₅₀ value is determined by plotting the percentage of viability against the log of the **IT-143A** concentration and fitting the data to a sigmoidal dose-response curve.



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Caption: Workflow for IC50 Determination.

Signaling Pathways and Future Directions

The inhibition of mitochondrial Complex I by **IT-143A** has significant implications for various cellular signaling pathways. The resulting decrease in ATP levels and increase in ROS can trigger a multitude of cellular responses, including:

- Activation of Stress-Response Pathways: Increased oxidative stress can activate pathways such as the Nrf2 and MAPK pathways, leading to the expression of antioxidant and cytoprotective genes.
- Induction of Apoptosis: Severe mitochondrial dysfunction and high levels of ROS can trigger the intrinsic apoptotic pathway through the release of cytochrome c from the mitochondria.
- Metabolic Reprogramming: Cancer cells, in particular, may adapt to mitochondrial inhibition by upregulating glycolysis (the Warburg effect).

Further research is warranted to elucidate the specific downstream signaling cascades affected by **IT-143A** in different cell types. Understanding these pathways will be crucial for exploring the full therapeutic potential of this compound, particularly in the context of cancer and infectious diseases. Investigating potential synergistic effects with other therapeutic agents that target different cellular processes could also be a promising avenue for future studies.

Conclusion

IT-143A is a potent bioactive compound with a well-defined primary mechanism of action as a mitochondrial Complex I inhibitor. Its demonstrated antimicrobial and cytotoxic activities make it a valuable tool for research in infectious diseases and oncology. The detailed protocols and data presented in this guide are intended to facilitate further investigation into the therapeutic applications and underlying molecular mechanisms of this promising natural product.

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